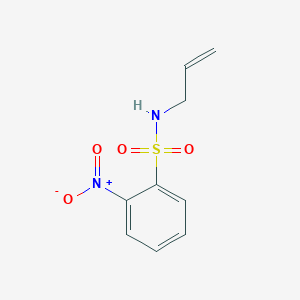

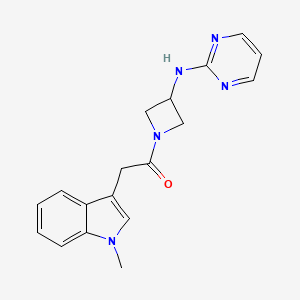

![molecular formula C21H20FN5O2 B2528175 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251558-99-2](/img/structure/B2528175.png)

2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. Triazolobenzodiazepine derivatives, which are structurally similar, are known to produce strong sedation and amnesia at low doses .Scientific Research Applications

Organic & Biomolecular Chemistry

This compound is part of the 1,2,4-triazolo[4,3-a]pyridines family, which can be synthesized via an oxidative [4 + 1] annulation . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .

Pharmaceutical Applications

1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Drug Contamination Screening

The compound is related to Sitagliptin drug products and Sitagliptin/Metformin drug products concerning contamination with N-nitrosamines . Analytical methods have been developed for determination of N-nitroso-triazolopyrazine (NTTP) and its precursor .

Cancer Research

Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

Synthetic Methodology

1,2,4-triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole . This method provides the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtains different products with structural diversity .

Medicinal Chemistry

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Future Directions

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to exhibit potential inhibitory activity against c-met kinase , suggesting that this compound may also target similar kinases or proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it is plausible that it may interact with its targets (such as c-met kinase) by binding to the active site and inhibiting the kinase activity, thereby disrupting the signaling pathways .

Biochemical Pathways

c-Met kinase is involved in various cellular processes, including cell growth, survival, and migration. Inhibition of this kinase can disrupt these processes, potentially leading to anti-cancer effects .

Result of Action

Based on the potential inhibitory activity against c-met kinase, it can be inferred that this compound may exhibit anti-cancer effects by inhibiting cell growth, survival, and migration .

properties

IUPAC Name |

2-[2-(4-fluorophenoxy)ethyl]-5-methyl-7-(4-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2/c1-14-3-7-17(8-4-14)23-19-13-15(2)27-20(24-19)25-26(21(27)28)11-12-29-18-9-5-16(22)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFSHOLJLELIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=NN(C(=O)N3C(=C2)C)CCOC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)

![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)

![N-[(2-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2528110.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)